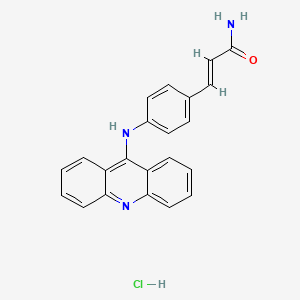
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, attached to a phenyl ring through an amino group. The phenyl ring is further connected to a propenamide group. The monohydrochloride form indicates that the compound is in its hydrochloride salt form, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine ring system can be synthesized through a cyclization reaction involving anthranilic acid and a suitable aldehyde.
Attachment of the Acridine to the Phenyl Ring: This step involves the formation of an amide bond between the acridine and the phenyl ring. This can be achieved through a nucleophilic substitution reaction.
Introduction of the Propenamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.
Substitution: The amino group on the phenyl ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of DNA intercalation due to the planar structure of the acridine moiety.
Medicine: Investigated for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride involves its interaction with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes. This intercalation can lead to cytotoxic effects, making the compound a potential candidate for anticancer research. The molecular targets include DNA and various enzymes involved in DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide
- Methyl 4-(9-acridinylamino)-3-(methylamino)phenylcarbamate hydrochloride
- Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride
Uniqueness
3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride is unique due to its specific structural features, such as the presence of the propenamide group, which is not commonly found in other acridine derivatives. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
64895-21-2 |
|---|---|
Formule moléculaire |
C22H18ClN3O |
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
(E)-3-[4-(acridin-9-ylamino)phenyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C22H17N3O.ClH/c23-21(26)14-11-15-9-12-16(13-10-15)24-22-17-5-1-3-7-19(17)25-20-8-4-2-6-18(20)22;/h1-14H,(H2,23,26)(H,24,25);1H/b14-11+; |
Clé InChI |
FNZBPUKUPVSGDJ-JHGYPSGKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)/C=C/C(=O)N.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C=CC(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)

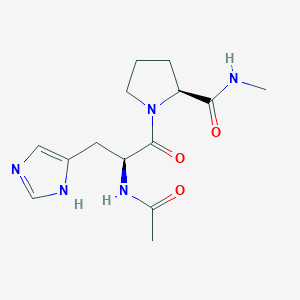
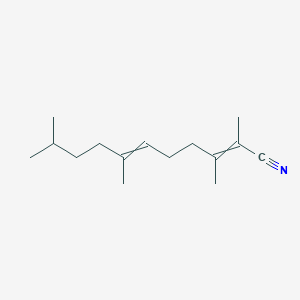

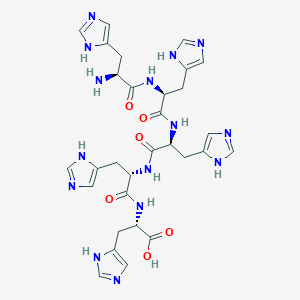
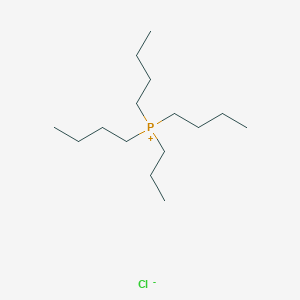
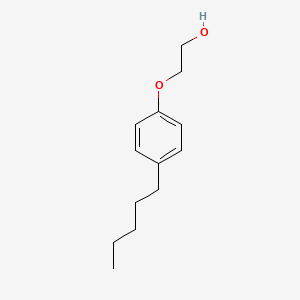

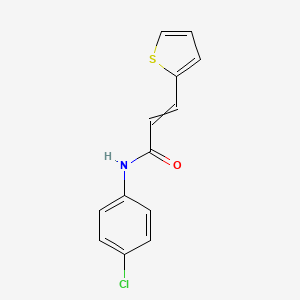
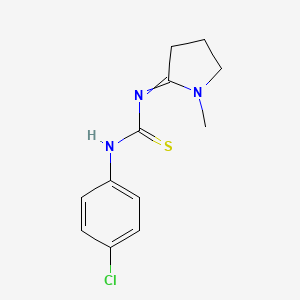
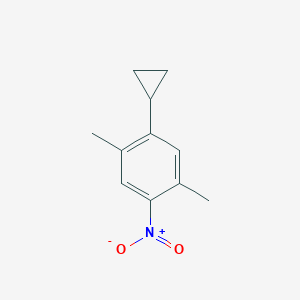
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
